METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
Overview
Description
METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the quinoline and pyridine rings, followed by their coupling. Common synthetic routes may involve:
Formation of Quinoline and Pyridine Rings: These can be synthesized through various methods such as the Skraup synthesis for quinolines and the Hantzsch pyridine synthesis.
Coupling Reactions: The coupling of these rings can be achieved through reactions such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline and pyridine oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline and pyridine oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline moiety.
Pyridine Derivatives: Nicotine and pyridoxine are examples of compounds containing the pyridine ring.
Uniqueness
What sets METHYL 3-({[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE apart is its combination of the quinoline and pyridine rings with a thiophene carboxylate group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-[(8-methyl-2-pyridin-3-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-13-5-3-7-15-16(11-18(24-19(13)15)14-6-4-9-23-12-14)21(26)25-17-8-10-29-20(17)22(27)28-2/h3-12H,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZOLIYMQZLHDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=C(SC=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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